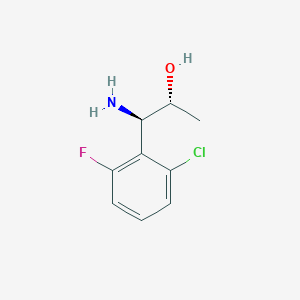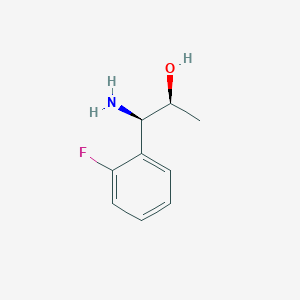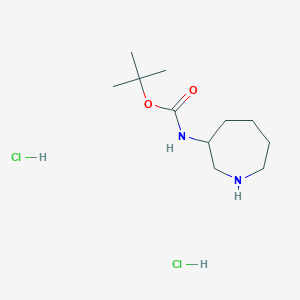
Tirofiban impurity 10
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tirofiban impurity 10, chemically known as (S)-3-(4-hydroxyphenyl)-2-((4-(pyridin-4-yl)butyl)amino)propanoic acid, is a byproduct formed during the synthesis of Tirofiban. Tirofiban is a non-peptide antagonist of the platelet glycoprotein IIb/IIIa receptor, used to prevent thrombotic cardiovascular events. Impurities like this compound are crucial to identify and control to ensure the safety and efficacy of the pharmaceutical product .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of Tirofiban impurity 10 involves several synthetic steps. One common method includes the reaction of 4-hydroxyphenylacetic acid with 4-(pyridin-4-yl)butylamine under specific conditions to form the desired impurity. The reaction typically requires a catalyst and is conducted under controlled temperature and pH conditions .
Industrial Production Methods
In an industrial setting, the production of this compound is often a byproduct of the large-scale synthesis of Tirofiban. The process involves high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy to identify and quantify the impurity. The absolute structure is confirmed via single crystal diffraction .
Analyse Des Réactions Chimiques
Types of Reactions
Tirofiban impurity 10 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can convert it back to its parent compound.
Substitution: It can undergo substitution reactions where functional groups are replaced.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles are employed.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives and other substituted compounds, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
Tirofiban impurity 10 has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry to ensure the purity of Tirofiban.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its role in the pharmacokinetics and pharmacodynamics of Tirofiban.
Industry: Utilized in the quality control processes of pharmaceutical manufacturing
Mécanisme D'action
Tirofiban impurity 10, like Tirofiban, interacts with the platelet glycoprotein IIb/IIIa receptor. This interaction inhibits platelet aggregation, preventing thrombus formation. The molecular targets include the glycoprotein IIb/IIIa receptor, and the pathways involved are related to platelet aggregation and thrombus formation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tirofiban: The parent compound, used as an antiplatelet agent.
Eptifibatide: Another glycoprotein IIb/IIIa inhibitor with similar antiplatelet properties.
Abciximab: A monoclonal antibody that inhibits the same receptor
Uniqueness
Tirofiban impurity 10 is unique due to its specific structure and formation pathway. Unlike other impurities, it provides insights into the stability and degradation pathways of Tirofiban, making it essential for quality control and safety assessments in pharmaceutical production .
Propriétés
Formule moléculaire |
C18H22N2O3 |
|---|---|
Poids moléculaire |
314.4 g/mol |
Nom IUPAC |
(2S)-3-(4-hydroxyphenyl)-2-(4-pyridin-4-ylbutylamino)propanoic acid |
InChI |
InChI=1S/C18H22N2O3/c21-16-6-4-15(5-7-16)13-17(18(22)23)20-10-2-1-3-14-8-11-19-12-9-14/h4-9,11-12,17,20-21H,1-3,10,13H2,(H,22,23)/t17-/m0/s1 |
Clé InChI |
JFDCFDQJNFNVIL-KRWDZBQOSA-N |
SMILES isomérique |
C1=CC(=CC=C1C[C@@H](C(=O)O)NCCCCC2=CC=NC=C2)O |
SMILES canonique |
C1=CC(=CC=C1CC(C(=O)O)NCCCCC2=CC=NC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


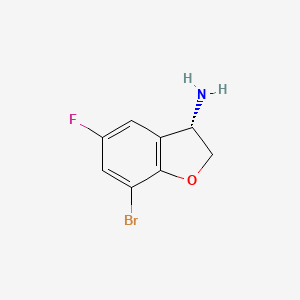
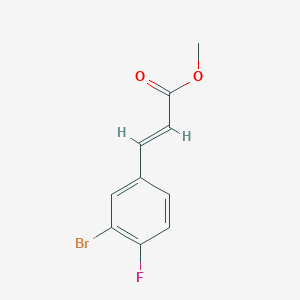


![Cis-3,3-Difluorohexahydro-2H-Furo[2,3-C]Pyrrole](/img/structure/B13049849.png)
![3-Bromo-6,8-difluoro-2-(trifluoromethyl)imidazo[1,2-A]pyridine](/img/structure/B13049855.png)
